(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1417789-28-6
Cat. No.: VC2049408
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417789-28-6 |
|---|---|
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
| Standard InChI Key | KFNFWUMLKQDFKI-DLBZAZTESA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with specific substitution patterns. The compound's stereochemistry is defined by the (3S,4R) configuration, indicating the spatial arrangement of substituents at positions 3 and 4 of the pyrrolidine ring. This stereochemistry is crucial for its biological activity and interactions with molecular targets.
Basic Identification and Physical Properties
The compound is characterized by the following identifiers and properties:
| Property | Value |
|---|---|
| IUPAC Name | (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
| CAS Number | 1417789-28-6 |
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.8 g/mol |
| InChI | InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
| InChI Key | KFNFWUMLKQDFKI-DLBZAZTESA-N |
| SMILES | O=C(O)C1CN(CC=2C=CC=CC2)CC1C3=CC=C(Cl)C=C3 |
Structural Features
The compound possesses several key structural features that contribute to its chemical and biological properties:
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A pyrrolidine ring core structure (five-membered nitrogen heterocycle)
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A benzyl group attached to the nitrogen atom of the pyrrolidine ring
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A 4-chlorophenyl group at position 4 of the pyrrolidine ring
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A carboxylic acid group at position 3 of the pyrrolidine ring
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Specific stereochemistry at positions 3 and 4 (3S,4R configuration)
The presence of the pyrrolidine ring makes this compound particularly interesting from a medicinal chemistry perspective, as this nitrogen heterocycle is found in numerous bioactive natural products and pharmaceutical agents .
Physical and Chemical Properties
Based on its structure, the compound exhibits the following properties:
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The carboxylic acid functional group contributes to its acidity (predicted pKa around 3.5-4.0)
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The presence of aromatic rings (benzyl and 4-chlorophenyl) provides hydrophobic characteristics
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The tertiary amine in the pyrrolidine ring contributes to its basicity
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The chlorine atom in the para position of one phenyl ring can influence electron distribution and participate in halogen bonding interactions
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The compound likely shows moderate to good solubility in organic solvents and limited solubility in aqueous media
Synthesis Methods
The synthesis of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps to ensure the correct stereochemistry and substitution pattern. Several approaches have been developed for the preparation of this compound and related pyrrolidine derivatives.
Cyclization Reactions
A common approach for synthesizing pyrrolidine derivatives involves cyclization reactions. The formation of the pyrrolidine ring can be accomplished through:
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1,3-dipolar cycloaddition reactions between appropriate precursors
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Intramolecular cyclization of suitable amino acid derivatives
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Ring-closing metathesis of diallylamine derivatives followed by appropriate functionalization
Stereochemical Control
Ensuring the correct (3S,4R) stereochemistry requires careful control during synthesis. This can be achieved through:
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Starting with chiral precursors that preserve their stereochemistry
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Using chiral catalysts or auxiliaries to direct the stereochemical outcome of key transformations
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Performing chiral resolution on racemic mixtures to isolate the desired stereoisomer
Specific Synthetic Methods
A typical synthetic route may involve the following steps:
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Formation of the pyrrolidine ring through cyclization of a suitable precursor
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Introduction of the benzyl group through N-alkylation
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Incorporation of the 4-chlorophenyl group at position 4
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Installation of the carboxylic acid functionality at position 3
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Chiral resolution or separation to isolate the (3S,4R) isomer
Specific reaction conditions might include:
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For N-alkylation: reaction with benzyl bromide in the presence of a base
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For introduction of the 4-chlorophenyl group: cross-coupling reactions or cycloaddition with appropriate precursors
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For carboxylic acid installation: oxidation of a precursor aldehyde or protection/deprotection of an ester group
Industrial Scale Production
For industrial-scale synthesis, the following considerations are important:
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Use of continuous flow reactors to enhance efficiency and yield
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Implementation of advanced catalytic systems to improve stereoselectivity
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Development of one-pot procedures to minimize purification steps
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Optimization of reaction conditions for scalability and cost-effectiveness
Biological Activity and Applications
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid and related pyrrolidine derivatives exhibit diverse biological activities, making them valuable in various applications, particularly in medicinal chemistry and drug development.
Medicinal Chemistry Applications
Pyrrolidine derivatives similar to (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid have shown potential in several therapeutic areas:
Anticancer Activity
Studies with structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve enhanced binding to cancer-related targets, potentially leading to apoptosis in malignant cells. The specific (3S,4R) stereochemistry may play a crucial role in optimizing these interactions.
Neuroprotective Effects
Certain pyrrolidine derivatives have shown inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are linked to neurodegenerative conditions such as Alzheimer's disease. This suggests potential applications in managing such conditions.
Receptor Modulation
The structural features of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid make it suitable for interactions with various receptors and enzymes. Compounds with similar structures have been investigated as modulators of:
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Nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs)
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Enzymes involved in metabolic pathways
Structure-Activity Relationships
Research on related pyrrolidine derivatives has revealed important structure-activity relationships:
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The stereochemistry at positions 3 and 4 significantly influences biological activity
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The nature and position of substituents on the phenyl rings affect binding affinity to molecular targets
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The presence of the carboxylic acid group is often crucial for interaction with specific binding sites
For example, in studies with PPARα and PPARγ agonists, the cis-configuration of substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation for optimal activity .
Chemical Reactivity
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions, primarily through its functional groups: the carboxylic acid, the tertiary amine, and the aromatic rings.
Carboxylic Acid Reactivity
The carboxylic acid group can undergo typical reactions such as:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols or aldehydes
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Decarboxylation under specific conditions
These transformations can be used to create derivatives with modified properties or to incorporate the compound into larger molecular structures.
Nitrogen Reactivity
As a tertiary amine, the nitrogen in the pyrrolidine ring can:
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Form quaternary ammonium salts
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Undergo oxidation
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Participate in elimination reactions
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Act as a nucleophile in certain contexts, despite being tertiary
Aromatic Ring Modifications
The benzyl and 4-chlorophenyl groups can be subjected to various transformations:
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Electrophilic aromatic substitution reactions
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Reduction or oxidation of the aromatic rings
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Metal-catalyzed cross-coupling reactions, particularly leveraging the chlorine atom
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Hydrogenation under appropriate conditions
Common Reaction Conditions
| Reaction Type | Reagents | Conditions | Expected Product |
|---|---|---|---|
| Esterification | Methanol, H2SO4 | Reflux, 3-5 hours | Methyl ester derivative |
| Amide Formation | Amine, EDC/HOBt | Room temperature, 12-24 hours | Amide derivative |
| Reduction | LiAlH4 | THF, 0°C to room temperature | Alcohol derivative |
| Salt Formation | HCl in diethyl ether | Room temperature | Hydrochloride salt |
| Oxidation | KMnO4 | Alkaline conditions | Potential N-oxide formation |
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, it is valuable to compare it with structurally similar compounds.
Comparison with Other Substituted Pyrrolidines
Impact of Stereochemistry
The specific (3S,4R) stereochemistry significantly influences the compound's properties:
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Studies on similar pyrrolidine derivatives have shown that stereochemistry directly affects binding affinity to biological targets
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The (3S,4R) configuration positions the 4-chlorophenyl and carboxylic acid groups in a specific spatial arrangement that may be optimal for certain receptor interactions
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Different stereoisomers typically show varying biological activities and physicochemical properties
For example, in studies of pyrrolidine-based PPAR agonists, the cis-configuration of substituents (similar to the arrangement in our target compound) was preferred for optimal biological activity over the trans configuration .
Structure-Property Relationships
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The benzyl group: Provides hydrophobicity and potential π-π interactions with aromatic residues in binding sites
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The 4-chlorophenyl group: The para-chloro substitution affects electronic distribution and can form halogen bonds
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The carboxylic acid group: Contributes acidity and potential for hydrogen bonding interactions
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The pyrrolidine ring: Provides a rigid scaffold that positions the substituents in specific orientations
Analytical Characterization
Proper characterization of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is essential for confirming its identity, purity, and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key expected NMR signals include:
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¹H NMR:
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Aromatic protons from both phenyl rings (δ ~7.0-7.5 ppm)
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Pyrrolidine ring protons (δ ~2.0-4.0 ppm)
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Benzyl CH₂ protons (δ ~3.5-4.0 ppm)
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Carboxylic acid proton (δ ~10-12 ppm)
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¹³C NMR:
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Aromatic carbons (δ ~120-140 ppm)
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Carboxylic acid carbon (δ ~170-180 ppm)
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Pyrrolidine ring carbons (δ ~40-60 ppm)
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Benzyl CH₂ carbon (δ ~55-65 ppm)
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Infrared Spectroscopy (IR)
Expected key IR bands:
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O-H stretching of carboxylic acid (~2500-3300 cm⁻¹)
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C=O stretching of carboxylic acid (~1700-1730 cm⁻¹)
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C-N stretching (~1200-1350 cm⁻¹)
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C-Cl stretching (~700-800 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass Spectrometry
Expected mass spectrometric features:
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Molecular ion peak at m/z 315.8
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Fragment patterns corresponding to loss of carboxylic acid group, benzyl group, or chlorine
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Isotope pattern characteristic of compounds containing chlorine (M+2 peak at ~1/3 intensity of molecular ion)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to assess the purity of the compound. Chiral HPLC is particularly important for confirming the stereochemical purity and distinguishing the (3S,4R) isomer from other stereoisomers.
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the three-dimensional structure, including absolute stereochemistry. Key features that would be confirmed include:
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Bond lengths and angles
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Relative positions of the benzyl and 4-chlorophenyl groups
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Absolute stereochemistry at positions 3 and 4
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Potential intramolecular interactions or crystal packing arrangements
Current Research and Future Perspectives
Research on pyrrolidine derivatives continues to expand, with compounds like (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid serving as important structural scaffolds for various applications.
Current Research Directions
Current research involving pyrrolidine derivatives similar to (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid includes:
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Investigation of pyrrolidine-based compounds as potential therapeutics for cancer, focusing on specific cytotoxic mechanisms
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Development of pyrrolidine derivatives as modulators of nuclear receptors, particularly PPARs
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Exploration of these compounds as potential treatments for neurodegenerative disorders
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Use of the pyrrolidine scaffold in the design of novel enzyme inhibitors
For example, studies have identified pyrrolidine derivatives as potent agonists at peroxisome proliferator-activated receptors (PPARs), with potential applications in treating metabolic disorders like type 2 diabetes .
Structure-Based Drug Design
The well-defined stereochemistry and substitution pattern of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid make it an excellent candidate for structure-based drug design approaches. Computer-aided drug design techniques can leverage the compound's structural features to:
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Identify potential binding modes to target proteins
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Design derivatives with improved affinity or selectivity
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Optimize pharmacokinetic properties through targeted modifications
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Develop structure-activity relationships (SARs) to guide future synthetic efforts
Future Research Opportunities
Promising future directions for research involving this compound include:
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Development of more efficient asymmetric synthesis methods to access the (3S,4R) stereochemistry selectively
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Creation of focused libraries of derivatives to explore structure-activity relationships systematically
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Investigation of potential applications beyond traditional drug discovery, such as in catalysis or materials science
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Exploration of novel biological targets based on results from phenotypic screening approaches
Recent advances in synthetic methodologies, including C-H activation and flow chemistry, offer opportunities to access pyrrolidine derivatives more efficiently and to explore a broader chemical space around this scaffold .
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